

In-Depth Technical Guide: SCR-1481B1 (Metatinib Anhydrous)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SCR-1481B1	
Cat. No.:	B15579585	Get Quote

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Abstract

SCR-1481B1, also known as Metatinib anhydrous, is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By dual-targeting these key oncogenic pathways, SCR-1481B1 demonstrates significant potential in the treatment of a range of solid tumors. This document provides a comprehensive overview of the chemical structure, mechanism of action, available preclinical and clinical data, and relevant experimental protocols for SCR-1481B1.

Chemical Structure and Properties

SCR-1481B1 is a complex heterocyclic molecule. Its chemical properties are summarized in the table below.



Property	Value
Synonyms	Metatinib anhydrous, c-Met inhibitor 2
CAS Number	1174161-86-4
Molecular Formula	C32H40ClF2N6O13P
Molecular Weight	821.12 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

A 2D representation of the chemical structure of SCR-1481B1 is shown in Figure 1.

Chemical Structure of SCR-1481B1

Figure 1: Chemical Structure of **SCR-1481B1** (Metatinib anhydrous).

Mechanism of Action

SCR-1481B1 exerts its anti-tumor activity by simultaneously inhibiting the signaling pathways driven by c-Met and VEGFR2.[1] Both of these receptor tyrosine kinases play crucial roles in tumor growth, proliferation, survival, angiogenesis, and metastasis.

c-Met Inhibition

The c-Met receptor, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are integral to cell growth, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. **SCR-1481B1** competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.

VEGFR2 Inhibition

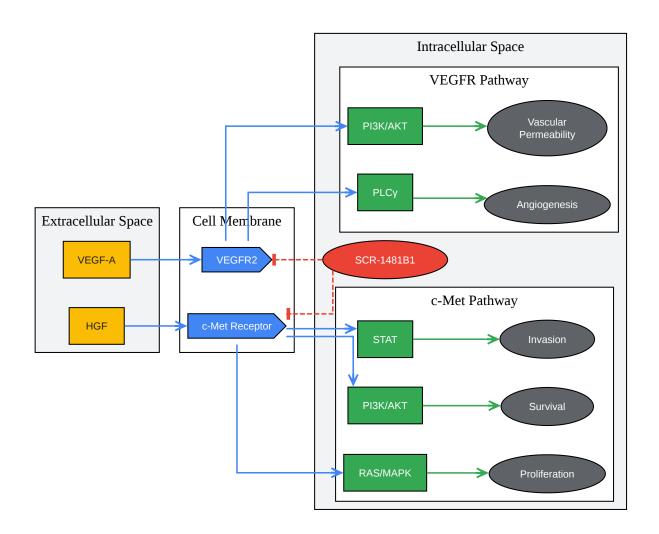
VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A. The binding of VEGF-A to VEGFR2 stimulates the proliferation and migration of endothelial cells, leading to



the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR2, **SCR-1481B1** disrupts this critical process of tumor angiogenesis.

Signaling Pathways

The dual inhibitory action of **SCR-1481B1** on c-Met and VEGFR2 pathways is depicted in the following diagrams.



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Caption: SCR-1481B1 inhibits c-Met and VEGFR2 signaling.

Quantitative Data Clinical Trial Data (Phase I)

A Phase I clinical trial of Metatinib tromethamine tablets was conducted in patients with advanced refractory solid tumors. The study evaluated the safety, efficacy, and pharmacokinetics of the drug.[2][3]

Table 1: Efficacy of Metatinib in Advanced Solid Tumors (Phase I)[2][3]

Endpoint	Value
Objective Response Rate (ORR)	11.1%
Disease Control Rate (DCR)	61.1%
Median Progression-Free Survival (PFS)	2.75 months

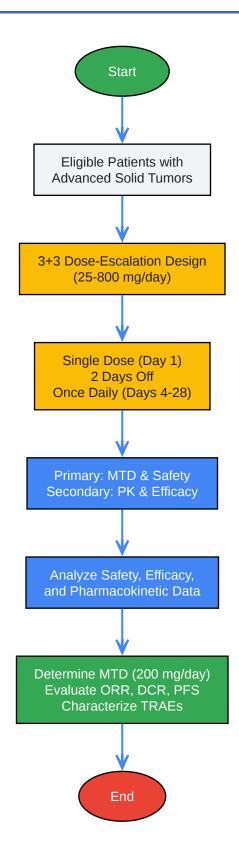
Table 2: Common Treatment-Related Adverse Events (TRAEs) (Phase I)[2][3]

Adverse Event	Frequency
Skin Toxicity	50%
Diarrhea	33.3%
Liver Dysfunction	27.8%

Experimental Protocols Phase I Clinical Trial Protocol

The following provides a summary of the methodology used in the Phase I clinical trial of Metatinib.[2][3][4]





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Caption: Phase I Clinical Trial Workflow for Metatinib.



Detailed Methodology:

- Study Design: A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD).[4]
- Patient Population: Eligible patients had advanced solid tumors that were refractory to standard therapies.[2][3]
- Dosing Regimen: Patients received a single oral dose of metatinib on day 1, followed by a 2day washout period. Subsequently, they received once-daily oral doses for 25 consecutive days (days 4-28).[4]
- Dose Levels: The study started at a dose of 25 mg/day and escalated to 800 mg/day.[4]
- Primary Endpoints: The primary endpoints were the determination of the MTD and assessment of the safety profile of metatinib.[2][3]
- Secondary Endpoints: Secondary endpoints included evaluation of the pharmacokinetic (PK) profile and preliminary assessment of anti-tumor efficacy.[2][3]
- Efficacy Evaluation: Tumor response was assessed according to RECIST criteria.[5]

Conclusion

SCR-1481B1 (Metatinib anhydrous) is a promising dual inhibitor of c-Met and VEGFR2 with demonstrated anti-tumor activity in a Phase I clinical trial. Its mechanism of action, targeting two critical pathways in cancer progression, suggests its potential for broad applicability in oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types. This technical guide provides a foundational understanding of **SCR-1481B1** for researchers and drug development professionals.

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- To cite this document: BenchChem. [In-Depth Technical Guide: SCR-1481B1 (Metatinib Anhydrous)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579585#what-is-the-chemical-structure-of-scr-1481b1]

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